NEP Over NEP2 Selectivity
DAGNPG is cleaved by NEP but not by the homolog NEP2, whereas Suc-Ala-Ala-Phe-AMC is hydrolyzed by both enzymes [1]. This differential reactivity enables unambiguous attribution of enzymatic activity to NEP when using DAGNPG in biological samples co-expressing NEP2, a distinction not possible with the broader-spectrum AMC substrate.
| Evidence Dimension | NEP vs. NEP2 Cleavage Selectivity |
|---|---|
| Target Compound Data | Cleaved by NEP; Not cleaved by NEP2 |
| Comparator Or Baseline | Suc-Ala-Ala-Phe-AMC: Cleaved by both NEP and NEP2 |
| Quantified Difference | Qualitative binary difference: DAGNPG distinguishes NEP from NEP2 activity; Suc-Ala-Ala-Phe-AMC cannot. |
| Conditions | Recombinant enzyme assay (mouse NEP and NEP2) |
Why This Matters
For researchers studying NEP-specific biology in tissues or cell lines co-expressing NEP2, using DAGNPG avoids the confounding signal inherent to dual-activity substrates like Suc-Ala-Ala-Phe-AMC, ensuring data integrity without additional knock-down or inhibition controls.
- [1] Whyteside AR, Turner AJ. Biosynthesis, processing, trafficking, and enzymatic activity of mouse neprilysin 2. Mol Cell Neurosci. 2008 Jul;38(3):461-70. doi: 10.1016/j.mcn.2008.04.005. PMID: 18425424. View Source
